molecular formula C11H14FNO B1274932 4-(4-Fluorophenoxy)piperidine CAS No. 3413-28-3

4-(4-Fluorophenoxy)piperidine

Cat. No. B1274932
M. Wt: 195.23 g/mol
InChI Key: QUPXFCLFBNUVGX-UHFFFAOYSA-N
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Patent
US07795437B2

Procedure details

2 g (7 mmol) of 4-(4-fluoro-phenoxy)-piperidine 1-carboxylic acid tert-butyl ester was solvated in dichloromethane (12 mL) and trifluoroacetic acid was added at 0° C. (6.17 mL, 54 mmol). The mixture was stirred at room temperature overnight. NaHCO3 was slowly added until pH 9 and the mixture extracted 3 times with dichloromethane and ethyl acetate. The solvent was evaporated to yield 1.81 g (58.5 mmol, 85%) of a white solid that was used without purification on the next steps. MS (m/e): 196.3 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>ClCCl>[F:21][C:18]1[CH:19]=[CH:20][C:15]([O:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted 3 times with dichloromethane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(OC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 58.5 mmol
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 835.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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